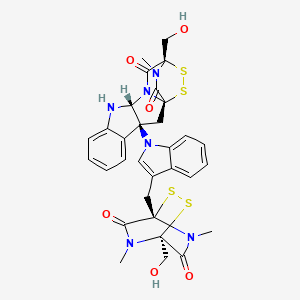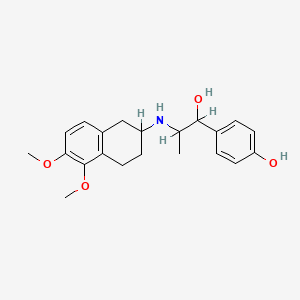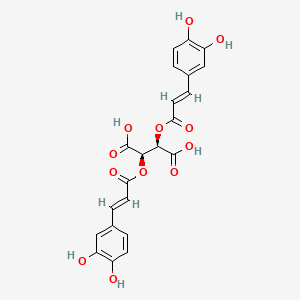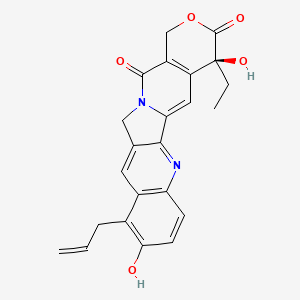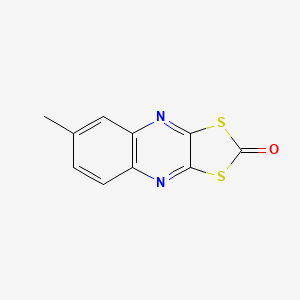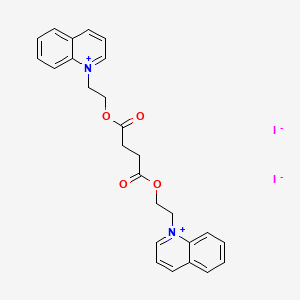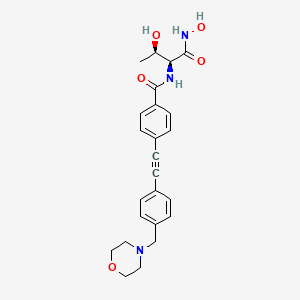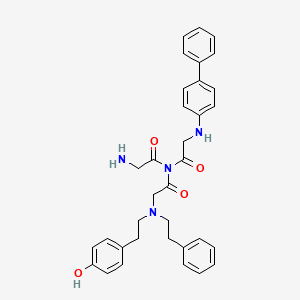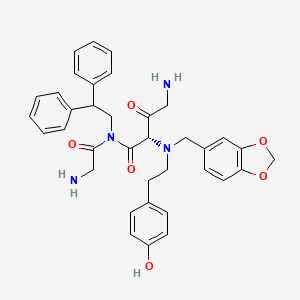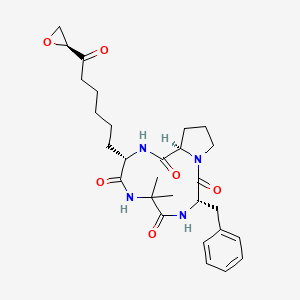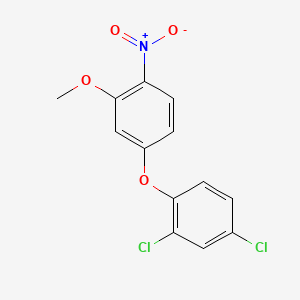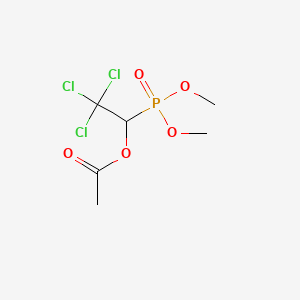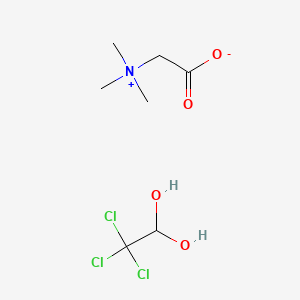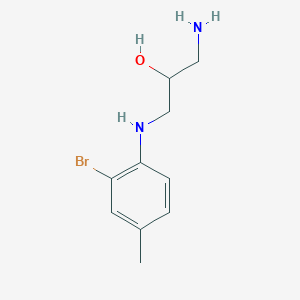
CBP-93872
概要
説明
CBP-93872は、G2チェックポイント阻害剤として特定された化合物です。これは、大腸癌および膵臓癌細胞の化学療法に対する感受性を高める可能性を示しています。 この化合物は、DNA二重鎖切断誘発G2チェックポイントの維持を抑制することで機能し、それにより、アテローム性動脈硬化症の変異およびアテローム性動脈硬化症とRad3関連活性化の間の経路を阻害します .
準備方法
CBP-93872の調製には、通常は実験室で行われる合成経路が含まれます。 正確な合成経路と反応条件は広く公開されていませんが、この化合物は細胞ベースのハイスループットスクリーニングシステムを使用して同定されたことが知られています
化学反応の分析
CBP-93872は、いくつかの種類の化学反応を起こし、主に特定の細胞経路を阻害する役割に焦点を当てています。
ATR活性化の阻害: This compoundは、ATR(アテローム性動脈硬化症とRad3関連)キナーゼの活性化を阻止することで、DNA二重鎖切断誘発G2チェックポイントを特異的に阻害します.
リン酸化の抑制: この化合物は、G2チェックポイントの維持に不可欠なATRとChk1のリン酸化を阻害します.
化学療法剤との組み合わせ: This compoundは、オキサリプラチン、シスプラチン、ゲムシタビン、5-フルオロウラシルなどの化学療法剤に対する癌細胞の感受性を高めることが示されています
4. 科学研究への応用
This compoundは、特に癌研究と化学療法の分野で、いくつかの科学研究への応用があります。
科学的研究の応用
CBP-93872 has several scientific research applications, particularly in the fields of cancer research and chemotherapy:
Cancer Sensitization: The compound is used to sensitize cancer cells to chemotherapy by inhibiting the G2 checkpoint, thereby increasing the efficacy of chemotherapeutic agents
DNA Damage Response Studies: This compound is utilized in studies investigating the DNA damage response and the role of G2 checkpoint in maintaining genomic stability.
Potential Therapeutic Agent: Due to its ability to inhibit the G2 checkpoint, this compound is considered a potential therapeutic agent for treating cancers with p53 mutations, which rely on the G2 checkpoint for survival.
作用機序
CBP-93872の作用機序には、DNA二重鎖切断誘発G2チェックポイントの阻害が含まれます。この化合物は、G2チェックポイントの維持に不可欠なATRキナーゼの活性化を特異的に阻害します。 ATR活性化を阻止することで、this compoundは、Nbs1やレプリケーションタンパク質A2などの主要タンパク質のリン酸化を抑制し、G2チェックポイントの解除と癌細胞のDNA損傷に対する感受性の増加につながります .
類似化合物との比較
CBP-93872は、DNA二重鎖切断誘発G2チェックポイントの特異的な阻害において独特です。類似の化合物には以下が含まれます。
カフェイン: ATRとATMキナーゼを阻害することが知られていますが、this compoundと比較して特異性が低いです.
This compoundは、G2チェックポイントの特異的な阻害と、p53変異を伴う癌細胞を化学療法に感受性にする可能性により際立っています。
特性
IUPAC Name |
1-amino-3-(2-bromo-4-methylanilino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSWDJNINCPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(CN)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


